

Comparative Efficacy of Risevistinel in Preclinical Models of Depression

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Compound of Interest

Compound Name: *Risevistinel*

Cat. No.: *B12376379*

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A Comparison with a Selective Serotonin Reuptake Inhibitor (SSRI) and a Non-selective NMDA Receptor Antagonist

This guide provides a comparative analysis of the preclinical efficacy of **Risevistinel**, a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, in a validated animal model of depression. Due to the limited availability of direct comparative studies of **Risevistinel**, this guide utilizes data from a closely related compound, zelquistinel, which shares a similar mechanism of action. The performance of zelquistinel is compared against two established antidepressant agents: fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and ketamine, a non-selective NMDA receptor antagonist.

Data Presentation

The following table summarizes the quantitative data from preclinical studies evaluating the antidepressant-like effects of zelquistinel, fluoxetine, and ketamine in the rat forced swim test (FST). The FST is a widely used behavioral assay to screen for potential antidepressant drugs. A decrease in immobility time in this test is indicative of an antidepressant-like effect.

Compound	Class	Dosing (Rodent Model)	Outcome in Forced Swim Test	Reference
Zelquistinel	NMDA Receptor Positive Allosteric Modulator	0.1-100 µg/kg (oral, single dose) in rats	Rapid and sustained decrease in immobility time.	[1]
Fluoxetine	Selective Serotonin Reuptake Inhibitor (SSRI)	10 mg/kg (i.p.) in rats	Subchronic treatment leads to a significant increase in swimming time and a decrease in immobility. Acute treatment may have varied effects.	[2][3][4]
Ketamine	Non-selective NMDA Receptor Antagonist	10 mg/kg (i.p.) in mice	Rapid and significant reduction in immobility time.	[5]

Experimental Protocols

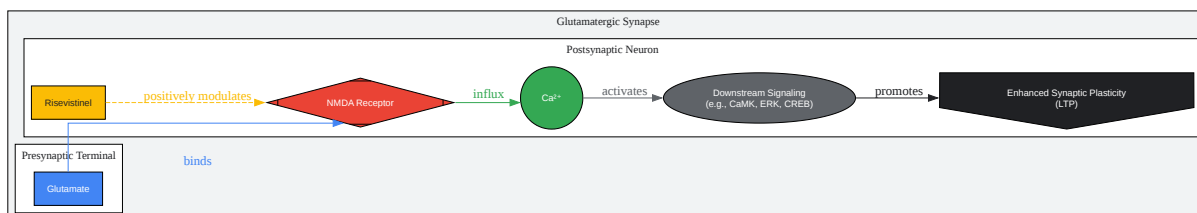
Forced Swim Test (FST) in Rodents

The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy. The protocol generally involves two sessions: a pre-test session and a test session.

- **Apparatus:** A transparent cylindrical tank (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
- **Procedure:**

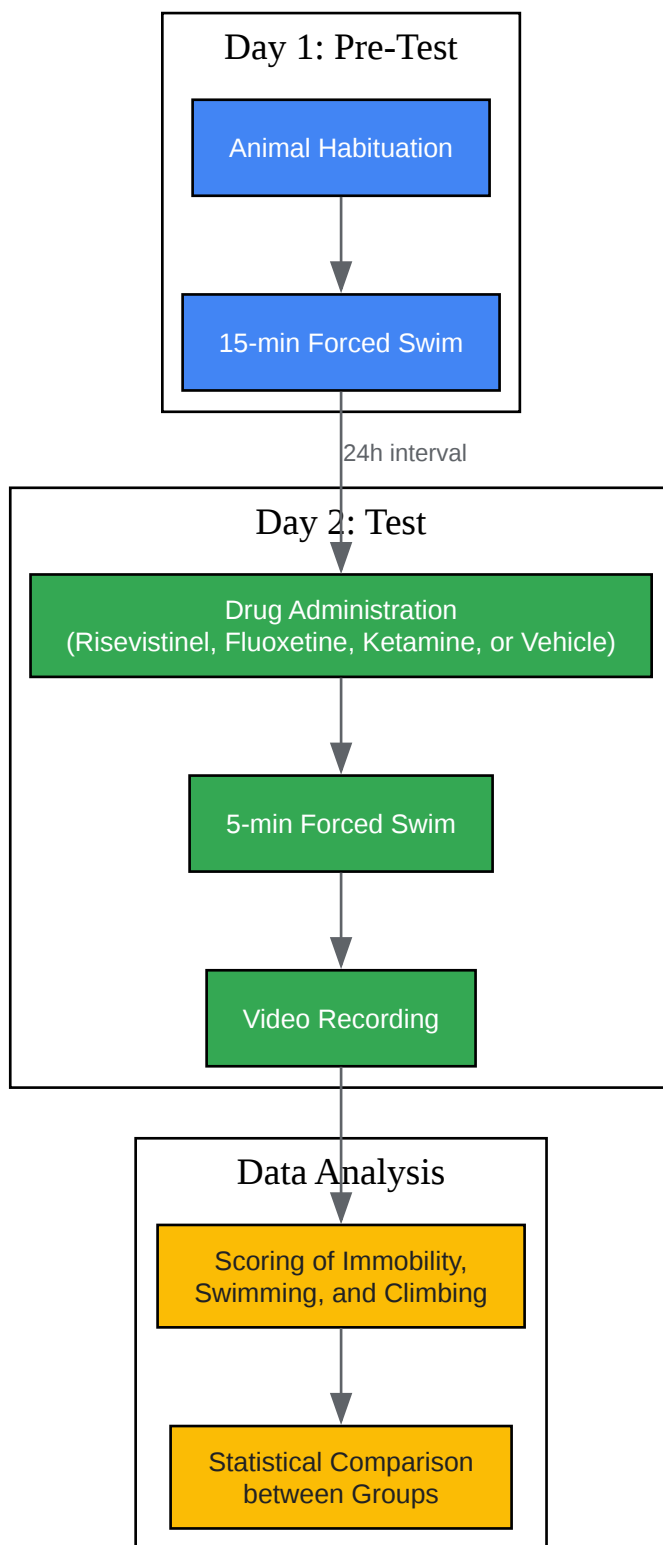
- Pre-test Session: On the first day, each animal is individually placed in the water-filled cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.
- Drug Administration: Test compounds (e.g., **Risevistinel**, fluoxetine, ketamine) or a vehicle control are administered at specified times before the test session. The route of administration (e.g., oral, intraperitoneal) and the time between administration and testing are critical parameters that vary depending on the pharmacokinetic properties of the drug.
- Test Session: 24 hours after the pre-test session, the animals are placed back into the swim tank for a 5-minute test session. The session is typically video-recorded for later analysis.
- Data Analysis: The primary measure is the duration of immobility, which is defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect. Other behaviors, such as swimming and climbing, may also be scored to provide a more detailed behavioral profile of the compound.

Mandatory Visualization



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Risevistinel's Proposed Signaling Pathway



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Forced Swim Test Experimental Workflow

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